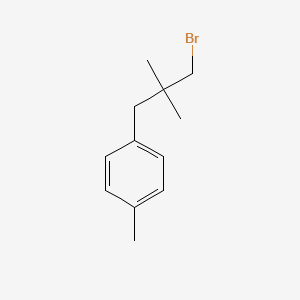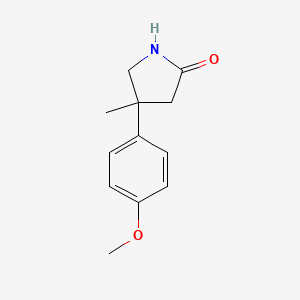![molecular formula C10H10FN3O B1467357 [1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1251235-00-3](/img/structure/B1467357.png)
[1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
Vue d'ensemble
Description
This compound is a derivative of 1H-1,2,3-triazole, a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . The compound also contains a fluoro-methylphenyl group, which is a phenyl ring (a derivative of benzene) that has a fluorine atom and a methyl group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would include a 1,2,3-triazole ring attached to a fluoro-methylphenyl group via a methanol linkage . The presence of the fluorine atom could potentially influence the electronic properties of the molecule, and the methyl group could provide steric effects.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and electronegativity. The triazole ring could contribute to the compound’s aromaticity and potentially its ability to participate in pi stacking interactions .Applications De Recherche Scientifique
Drug Discovery
The triazole ring is a common feature in many pharmaceutical compounds due to its mimicry of the peptide bond and its ability to engage in hydrogen bonding. The presence of the fluorine atom can enhance the bioavailability and metabolic stability of the drug. This compound could be used as a building block in the synthesis of new pharmacologically active molecules, potentially leading to the development of new medications .
Antiviral Agents
Compounds with a triazole ring have been shown to possess antiviral properties. The specific substitution pattern on the phenyl ring in this compound could be explored for the development of new antiviral drugs, particularly targeting RNA viruses, as similar structures have shown efficacy against such pathogens .
Anticancer Research
Fluorinated compounds are often used in anticancer research due to their ability to disrupt the growth of cancer cells. The triazole moiety, when incorporated into anticancer agents, can improve the selectivity and potency of the drug. This compound may serve as a precursor in the synthesis of novel anticancer agents .
Supramolecular Chemistry
The triazole ring can act as a ligand in coordination chemistry, forming complexes with various metals. These complexes can be used in the design of new materials with specific electronic or photonic properties, which are valuable in supramolecular chemistry applications .
Polymer Chemistry
Triazoles are known for their thermal stability and resistance to hydrolysis, making them suitable for incorporation into polymers. This can lead to the creation of new materials with enhanced durability and chemical resistance, useful in various industrial applications .
Chemical Biology and Bioconjugation
The triazole ring can be used in bioconjugation strategies to attach various functional groups to biomolecules. This is particularly useful in chemical biology for the development of targeted drug delivery systems or the creation of diagnostic tools .
Fluorescent Imaging
Compounds containing triazole rings can be fluorescent, making them useful in imaging applications. They can be used as probes to visualize biological processes or to track the distribution of drugs within the body .
Materials Science
The introduction of the triazole ring into materials can alter their properties, such as increasing their density or changing their thermal stability. This compound could be used in the development of new materials with specific desired properties for use in various technological applications .
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Triazoles are known to have diverse biological activities, including antibacterial, antifungal, and anticancer effects . The exact mechanism of action would depend on the specific targets of this compound in a biological system.
Orientations Futures
The future directions for research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action. Given the broad range of activities associated with triazole derivatives , this compound could have potential applications in various fields, including medicinal chemistry and material science.
Propriétés
IUPAC Name |
[1-(2-fluoro-5-methylphenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O/c1-7-2-3-9(11)10(4-7)14-5-8(6-15)12-13-14/h2-5,15H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIJKBQSEFSIIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467276.png)
![1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467279.png)
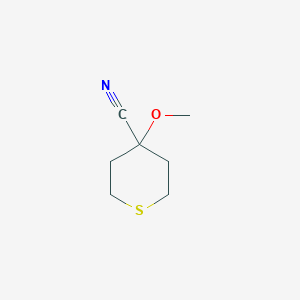
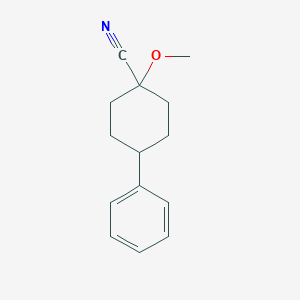
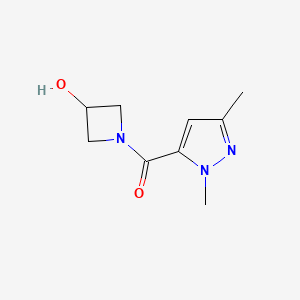

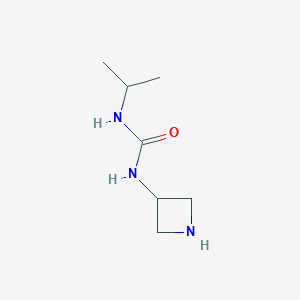
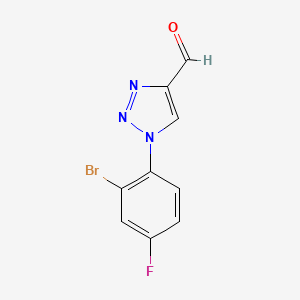
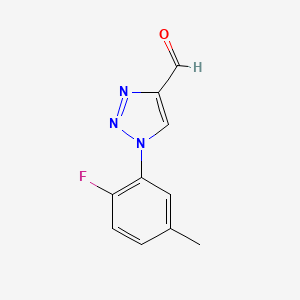

![1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467293.png)
